

Spectroscopic Analysis of 3-(Pyrrolidin-1-yl)butan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-(Pyrrolidin-1-yl)butan-1-ol

Cat. No.: B136937

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Disclaimer: Specific experimental spectroscopic data for **3-(Pyrrolidin-1-yl)butan-1-ol** is not readily available in the public domain at the time of this writing. The following data is presented as a predictive guide based on the analysis of structurally similar compounds and established spectroscopic principles. It is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral characteristics of this molecule.

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for the compound **3-(Pyrrolidin-1-yl)butan-1-ol**. It includes detailed experimental protocols and a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The structural formula of **3-(Pyrrolidin-1-yl)butan-1-ol** is presented below, with atoms numbered for the purpose of NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[1] For a small molecule like **3-(Pyrrolidin-1-yl)butan-1-ol**, ^1H and ^{13}C NMR are fundamental for structural elucidation.[2]

Table 1: Predicted ^1H NMR Data for **3-(Pyrrolidin-1-yl)butan-1-ol**

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz	Integration
H-1	~3.6	Triplet	~6.5	2H
H-2	~1.6	Multiplet	-	2H
H-3	~2.8	Multiplet	-	1H
H-4 (CH ₃)	~1.1	Doublet	~6.8	3H
Pyrrolidine (α-CH ₂)	~2.5	Multiplet	-	4H
Pyrrolidine (β-CH ₂)	~1.8	Multiplet	-	4H
OH	Variable	Singlet (broad)	-	1H

Table 2: Predicted ¹³C NMR Data for **3-(Pyrrolidin-1-yl)butan-1-ol**

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1	~60
C-2	~35
C-3	~65
C-4 (CH ₃)	~20
Pyrrolidine (α-C)	~50
Pyrrolidine (β-C)	~23

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[3] The mass spectrum of **3-(Pyrrolidin-1-yl)butan-1-ol** would provide information about

its molecular weight and fragmentation pattern, aiding in its identification. The molecular weight of **3-(Pyrrolidin-1-yl)butan-1-ol** ($C_8H_{17}NO$) is 143.23 g/mol .

Table 3: Plausible Mass Spectrometry Fragmentation for **3-(Pyrrolidin-1-yl)butan-1-ol**

m/z	Proposed Fragment Ion	Notes
143	$[C_8H_{17}NO]^+$	Molecular ion (M^+)
126	$[M - OH]^+$	Loss of a hydroxyl radical
112	$[M - CH_2OH]^+$	Alpha-cleavage with loss of the hydroxymethyl group
98	$[C_6H_{12}N]^+$	Cleavage of the butanol side chain
84	$[C_5H_{10}N]^+$	Fragmentation of the butanol side chain
70	$[C_4H_8N]^+$	Pyrrolidine ring fragment

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS spectra for a small organic molecule like **3-(Pyrrolidin-1-yl)butan-1-ol**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, D_2O , $DMSO-d_6$).[\[4\]](#)
 - The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with the analyte's signals.[\[4\]](#)
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[\[5\]](#)[\[6\]](#)

- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - The sample is placed in the NMR spectrometer.[\[7\]](#)
 - The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum. This typically involves a short pulse sequence and a few scans.[\[1\]](#)
 - Acquire a ^{13}C NMR spectrum. Due to the low natural abundance of ^{13}C , this requires a greater number of scans and a longer acquisition time.[\[2\]](#)
 - Additional experiments like COSY, HSQC, and HMBC can be performed to further elucidate the structure by showing correlations between protons and carbons.

Mass Spectrometry (Electron Ionization - EI) Protocol

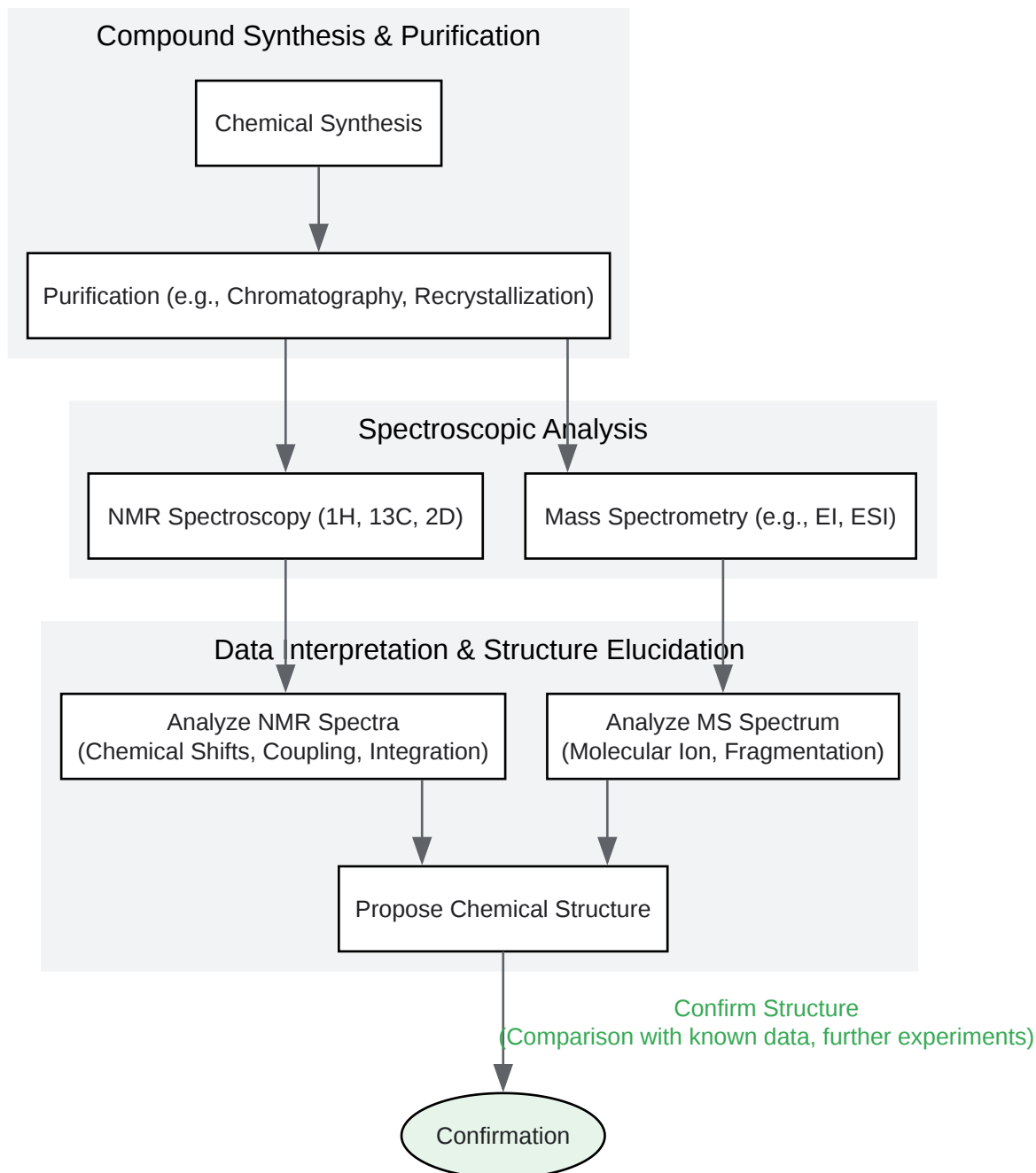
- Sample Introduction:
 - For a volatile compound, a direct insertion probe or gas chromatography (GC) inlet can be used.
 - The sample is introduced into the high-vacuum source of the mass spectrometer.
- Ionization:
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the molecule to lose an electron, forming a positively charged molecular ion (M^+).
- Fragmentation:

- The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller charged fragments and neutral species.^[3]
- Mass Analysis:
 - The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and their abundance is recorded.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: Workflow for chemical compound analysis.

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